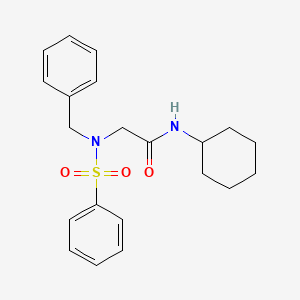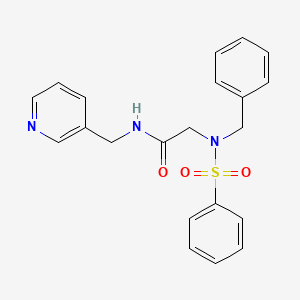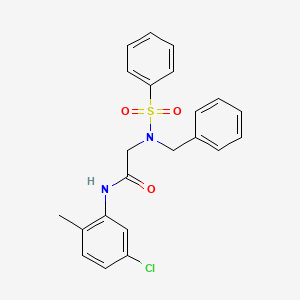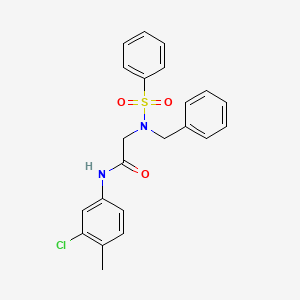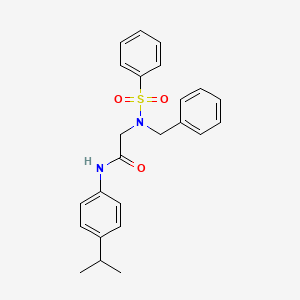
N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various physiological and biochemical processes, making it a promising candidate for future research and development.
Mécanisme D'action
The exact mechanism of action of N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to activate the endoplasmic reticulum (ER) stress response, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cell proliferation and apoptosis, this compound has been shown to modulate various ion channels and transporters, including the voltage-gated potassium channel and the sodium-calcium exchanger. This compound has also been shown to regulate calcium homeostasis, which is important for cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective and cardioprotective effects, making it a potential therapy for neurodegenerative disorders and cardiovascular diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in clinical settings.
Orientations Futures
There are several potential future directions for research on N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective this compound inhibitors that can be used in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, more research is needed to determine the safety and efficacy of this compound in clinical trials, particularly in the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases.
Conclusion
In conclusion, this compound, or this compound, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various physiological and biochemical processes, making it a promising candidate for future research and development. While there are limitations to its use in clinical settings, this compound has the potential to be a valuable therapy for a variety of diseases.
Applications De Recherche Scientifique
N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in a variety of disease models, including cancer, neurodegenerative disorders, and cardiovascular diseases. Numerous studies have demonstrated the ability of this compound to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, suggesting its potential for the treatment of neurodegenerative disorders. This compound has also been shown to have cardioprotective effects, making it a potential therapy for cardiovascular diseases.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19(2)21-13-15-22(16-14-21)25-24(27)18-26(17-20-9-5-3-6-10-20)30(28,29)23-11-7-4-8-12-23/h3-16,19H,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLZEHXYIZEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3466033.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3466043.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3466053.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-nitro-2-furamide](/img/structure/B3466071.png)
![N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466079.png)
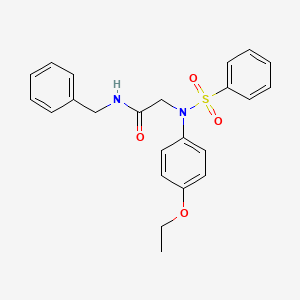
![N~2~-benzyl-N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3466091.png)

![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3466102.png)
